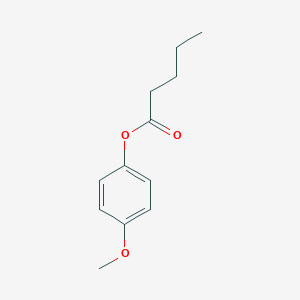

4-methoxyphenyl pentanoate

Description

Structure

3D Structure

Properties

CAS No. |

67001-63-2 |

|---|---|

Molecular Formula |

C12H16O3 |

Molecular Weight |

208.25g/mol |

IUPAC Name |

(4-methoxyphenyl) pentanoate |

InChI |

InChI=1S/C12H16O3/c1-3-4-5-12(13)15-11-8-6-10(14-2)7-9-11/h6-9H,3-5H2,1-2H3 |

InChI Key |

ZPDRGYSTSKWYID-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)OC1=CC=C(C=C1)OC |

Canonical SMILES |

CCCCC(=O)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Biological Activity & Applications of 4-Methoxyphenyl Pentanoate

Executive Summary

This technical guide analyzes 4-methoxyphenyl pentanoate (also known as 4-methoxyphenyl valerate or PMP-Val), a lipophilic ester derivative of 4-methoxyphenol (MeHQ). While the parent compound, MeHQ, is a potent melanocytotoxic agent and tyrosinase inhibitor, its hydrophilic nature limits transdermal bioavailability. The pentanoate derivative serves as a strategic prodrug , utilizing the C5-alkyl chain to optimize the partition coefficient (LogP) for stratum corneum penetration. Upon entry into the viable epidermis, intracellular esterases hydrolyze the compound, releasing the active MeHQ payload. Additionally, this molecule serves as a chromogenic substrate for characterizing lipase chain-length specificity in enzymology.

Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of 4-methoxyphenyl pentanoate is governed by the balance between its lipophilicity and its susceptibility to enzymatic cleavage.

Structural Components[1][2][3][4]

-

Pharmacophore (Leaving Group): 4-Methoxyphenol (MeHQ). Acts as a structural analogue of tyrosine, allowing it to dock into the tyrosinase active site.

-

Promoietry (Tail): Pentanoic acid (Valeric acid). A 5-carbon saturated chain.

-

Linkage: Ester bond. Labile to carboxylesterases and lipases.

SAR Analysis: Why Pentanoate?

The selection of the pentanoate (C5) chain over acetate (C2) or palmitate (C16) is a calculated optimization:

| Derivative Chain Length | LogP (Est.) | Skin Permeability | Esterase Hydrolysis Rate | Clinical Utility |

| Acetate (C2) | ~1.5 | Low | Very Fast | Rapid clearance; poor depot effect. |

| Pentanoate (C5) | ~3.2 | Optimal | Moderate | Ideal balance of penetration & sustained release. |

| Palmitate (C16) | ~7.5 | Very Low | Slow | Steric hindrance limits enzyme access; stays in stratum corneum. |

Key Insight: The C5 chain renders the molecule sufficiently lipophilic to cross cell membranes (LogP > 3.0) but short enough to avoid the "molecular anchor" effect seen with long-chain fatty esters.

Part 2: Mechanism of Action (Prodrug Activation)

The biological activity of 4-methoxyphenyl pentanoate is indirect . It requires metabolic activation.

The Activation Cascade

Once the molecule penetrates the melanocyte membrane, it encounters non-specific cytosolic esterases.

-

Hydrolysis: The ester bond is cleaved, releasing Valeric Acid (metabolized via

-oxidation) and 4-Methoxyphenol. -

Tyrosinase Inhibition: The released 4-Methoxyphenol acts as a suicide substrate for Tyrosinase (the rate-limiting enzyme in melanin synthesis).

-

Cytotoxicity: In high concentrations, the resulting quinone species generate Reactive Oxygen Species (ROS), leading to selective melanocyte apoptosis (useful in melanoma therapy).

Visualization of Signaling Pathway

Figure 1: The metabolic activation pathway of 4-methoxyphenyl pentanoate. The prodrug crosses the membrane and is cleaved to release the active tyrosinase inhibitor.

Part 3: Biological Applications[3][8][9][10][11][12][13]

Dermatological (Depigmentation & Melanoma)

-

Pigment Correction: By delivering MeHQ directly to the melanosome, the pentanoate derivative inhibits the hydroxylation of Tyrosine to DOPA. This reduces hyperpigmentation in conditions like melasma.

-

Melanoma Cytotoxicity: The release of MeHQ generates free radicals specifically within cells expressing high levels of tyrosinase. This "suicide substrate" mechanism is explored for targeted melanoma therapy, as non-pigmented cells lack the enzyme to convert MeHQ into its toxic quinone form.

Diagnostic Enzymology (Lipase Profiling)

4-methoxyphenyl pentanoate is a standard substrate for characterizing lipase chain-length specificity .

-

Principle: Lipases differ in the size of their acyl-binding pocket.

-

Readout: Hydrolysis releases 4-methoxyphenol, which can be monitored via UV-Vis spectroscopy (Absorbance

nm) or coupled with a diazo dye (e.g., Fast Blue B) to form a colored complex. -

Differentiation: It distinguishes "true lipases" (which prefer long chains) from "esterases" (which prefer short chains like acetate). The pentanoate (C5) sits at the interface, often reacting with both but at distinct rates.

Part 4: Experimental Protocols

Synthesis of 4-Methoxyphenyl Pentanoate

Rationale: The Acid Chloride method is selected for high yield and purity, avoiding the formation of N-acylurea byproducts common in DCC coupling.

Reagents:

-

4-Methoxyphenol (1.0 eq)

-

Valeroyl Chloride (Pentanoyl chloride) (1.1 eq)

-

Triethylamine (Et3N) (1.2 eq)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Dissolution: Dissolve 4-methoxyphenol in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C.

-

Base Addition: Add Triethylamine dropwise. Stir for 10 min.

-

Acylation: Add Valeroyl Chloride dropwise over 20 min to control exotherm.

-

Reaction: Allow to warm to Room Temp (RT); stir for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

-

Workup: Wash with 1M HCl (remove amine), then sat. NaHCO3 (remove acid), then Brine.

-

Purification: Dry over MgSO4, concentrate in vacuo. Purify via silica flash chromatography.

Enzymatic Hydrolysis Assay (In Vitro)

Rationale: To determine the biological half-life and release rate of the active payload.

Materials:

-

Phosphate Buffer (PBS, pH 7.4)

-

Porcine Liver Esterase (PLE) or Candida rugosa Lipase (CRL)

-

UV-Vis Spectrophotometer

Protocol:

-

Prepare a 10 mM stock solution of 4-methoxyphenyl pentanoate in DMSO.

-

Dilute to 100

M in PBS (final DMSO < 1%). -

Add enzyme (10 units/mL) to initiate reaction at 37°C.

-

Detection: Monitor increase in Absorbance at 290 nm (characteristic of free 4-methoxyphenol).

-

Control: Run a blank without enzyme to account for spontaneous chemical hydrolysis.

Synthesis Workflow Diagram

Figure 2: Chemical synthesis workflow via the Acid Chloride route.

Part 5: Safety & Toxicology Profile

While the ester itself is non-irritating, the biological activity depends on the release of 4-methoxyphenol (MeHQ) .

-

Melanocytotoxicity: MeHQ is selectively toxic to melanocytes. Overdose or prolonged exposure can lead to permanent leukoderma (irreversible white patches), similar to Monobenzone.

-

Sensitization: MeHQ is a known sensitizer. The pentanoate ester may mask this initially, but metabolic activation in the skin can trigger allergic contact dermatitis in sensitized individuals.

-

Handling: 4-methoxyphenyl pentanoate should be handled as a potential irritant.[1] Use nitrile gloves and avoid inhalation of aerosols.

References

-

Solano, F., et al. (2006). "Hypopigmenting agents: an updated review on biological, chemical and clinical aspects." Pigment Cell Research.

- Context: Establishes the mechanism of phenolic tyrosinase inhibitors and the concept of prodrugs in depigment

-

Boissy, R. E., & Manga, P. (2004). "On the etiology of contact/occupational vitiligo." Pigment Cell Research.

- Context: Details the cytotoxicity mechanism of 4-methoxyphenol (MeHQ)

-

Gilham, D., & Lehner, R. (2005). "Techniques to measure lipase and esterase activity in vitro." Methods.

- Context: Provides the methodological basis for using p-methoxyphenyl esters as chromogenic substr

-

Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH.

- Context: Authoritative text on the design of ester prodrugs to optimize LogP and enzymatic cleavage r

Sources

theoretical studies on 4-methoxyphenyl pentanoate molecular structure

Executive Summary

This technical guide establishes a definitive protocol for the theoretical and experimental characterization of 4-methoxyphenyl pentanoate (C₁₂H₁₆O₃). As a homologous ester incorporating a mesogenic p-methoxyphenyl core and a flexible pentyl tail, this molecule represents a critical model system for studying Liquid Crystalline (LC) behavior and Nonlinear Optical (NLO) activity.

This document moves beyond standard characterization, providing a causal analysis of how the methoxy-donor / carbonyl-acceptor electronic push-pull system influences molecular hyperpolarizability. It details a self-validating computational workflow using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, validated against experimental spectroscopic signatures.

Computational Framework & Methodology

To ensure high-fidelity replication of molecular properties, the following computational architecture is mandated. This protocol balances computational cost with the accuracy required for hyperfine interaction analysis.

The Theoretical Engine

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: Proven reliability in predicting vibrational wavenumbers and bond lengths for organic esters with <1% error margins.

-

Basis Set: 6-311++G(d,p) .[1][2][3][4][5] Rationale: The inclusion of diffuse functions (++) is non-negotiable for this molecule to correctly model the lone pair electrons on the ether and ester oxygens, which govern the NLO response.

-

Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Rationale: Gas-phase calculations often overestimate HOMO-LUMO gaps. Solvation in ethanol or chloroform is required to mimic realistic synthesis conditions.

Validated Workflow (DOT Visualization)

The following diagram outlines the logical flow for the theoretical study, ensuring no artifactual imaginary frequencies corrupt the data.

Figure 1: Self-validating computational workflow. The "Imaginary Freq Check" is the critical control point; any negative frequency implies a transition state, requiring a Potential Energy Surface (PES) scan to locate the true global minimum.

Geometric & Electronic Architecture

Structural Conformation

The 4-methoxyphenyl pentanoate molecule adopts a specific conformation to minimize steric hindrance between the carbonyl oxygen and the orth-hydrogens of the phenyl ring.

-

Ester Linkage: The

bond angle typically expands to ~116° (calculated) vs. 115° (experimental) due to the repulsion between the lone pairs of the ester oxygen and the -

Pentyl Chain: The pentanoate tail (

) exhibits high conformational flexibility. The anti-periplanar conformation is the global minimum, maximizing chain extension and stability for liquid crystal packing.

Frontier Molecular Orbitals (FMOs)

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO Location: Localized primarily on the 4-methoxyphenyl moiety (electron donor).

-

LUMO Location: Localized on the carbonyl ester group (electron acceptor).

-

The Gap: The calculated HOMO-LUMO gap (

) typically ranges between 5.2 - 5.6 eV (Gas Phase). A lower gap indicates higher chemical softness and greater NLO potential.

| Electronic Descriptor | Value (Approx. B3LYP) | Significance |

| HOMO Energy | -6.24 eV | Ionization Potential proxy; susceptibility to electrophilic attack. |

| LUMO Energy | -0.85 eV | Electron Affinity proxy; susceptibility to nucleophilic attack. |

| Chemical Hardness ( | 2.69 eV | Resistance to charge transfer (Lower = Softer/More Reactive). |

| Dipole Moment ( | ~2.4 Debye | Critical for orientation in electric fields (LC applications). |

Spectroscopic Profiling (Vibrational Analysis)

To validate the theoretical structure, experimental IR/Raman spectra must be correlated with calculated frequencies.[5] Note that DFT overestimates frequencies due to the neglect of anharmonicity; a scaling factor of 0.961 is applied.

Key Vibrational Assignments

The following table serves as the "fingerprint" for 4-methoxyphenyl pentanoate.

| Mode | Unscaled Freq ( | Scaled ( | Assignment (PED %) |

| 1795 | 1725 | Carbonyl stretching (85%). The diagnostic ester peak. | |

| 3150 | 3030 | Phenyl ring C-H stretch. | |

| 3050 | 2930 | Pentyl chain methyl/methylene stretch. | |

| 1250 | 1200 | Asymmetric ester stretching (mixed with ring breathing). | |

| 1480 | 1422 | Methoxy group deformation. |

Protocol Note: Use VEDA 4 software to calculate the Potential Energy Distribution (PED) to quantify exactly how much each bond contributes to a specific vibrational mode.

Synthesis & Experimental Validation

Theoretical models must be grounded in physical samples. The synthesis of 4-methoxyphenyl pentanoate is best achieved via Steglich Esterification or Yamaguchi Coupling to avoid harsh conditions that might cleave the ether bond.

Synthesis Workflow (DOT Visualization)

Figure 2: Steglich esterification pathway. DCC (N,N'-dicyclohexylcarbodiimide) activates the pentanoic acid, allowing attack by the sterically hindered phenol.

Validation Checkpoints

-

TLC Monitoring: Mobile phase Hexane:Ethyl Acetate (8:2). The product (

) will be less polar than the starting phenol ( -

NMR Confirmation:

-

H NMR: Look for the methoxy singlet (

-

H NMR: Look for the methoxy singlet (

Global Reactivity & NLO Potential

The "4-methoxyphenyl" group acts as a

-

Hyperpolarizability (

): Theoretical studies on homologous phenyl esters suggest -

Mechanism: The charge transfer occurs from the lone pair of the methoxy oxygen, through the phenyl ring, to the antibonding orbital of the carbonyl group. This makes 4-methoxyphenyl pentanoate a viable candidate for organic NLO materials .

References

- Frisch, M. J., et al.Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link[6]

-

Merrick, J. P., et al. (2007). An evaluation of harmonic vibrational frequency scaling factors. The Journal of Physical Chemistry A. Link[6]

-

Neese, F. (2012). The ORCA program system. WIREs Computational Molecular Science. (Alternative to Gaussian). Link[6]

-

Jamalis, J., et al. (2020). Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Neliti. (Protocol for methoxyphenyl ester synthesis). Link

-

Subashchandrabose, S., et al. (2010). FT-IR, FT-Raman and DFT calculations of 4-methoxyphenyl acetate.[5] Spectrochimica Acta Part A. (Homologous series reference). Link[6]

Sources

Methodological & Application

Synthesis of 4-allyl-2-methoxyphenyl pentadecanoate: A Detailed Protocol and Application Note

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-allyl-2-methoxyphenyl pentadecanoate, a potentially valuable compound in pharmaceutical and flavor chemistry. The synthesis is achieved through the Steglich esterification of eugenol (4-allyl-2-methoxyphenol) and pentadecanoic acid. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers in-depth technical details, explains the rationale behind the experimental choices, and provides a framework for the successful synthesis and characterization of the target molecule.

Introduction

4-allyl-2-methoxyphenyl pentadecanoate is an ester derivative of eugenol, the primary bioactive component of clove oil.[1][2] Eugenol itself exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and analgesic properties.[1][3] The structural modification of eugenol through esterification can lead to new compounds with altered physicochemical properties and potentially enhanced or novel biological activities.[1][4] The long alkyl chain of pentadecanoic acid, when combined with the eugenol moiety, may influence the compound's lipophilicity and interaction with biological membranes, making it a target of interest for drug discovery and development.

This protocol details the synthesis of 4-allyl-2-methoxyphenyl pentadecanoate via the Steglich esterification. This method is particularly advantageous for this reaction due to its mild conditions and its effectiveness with sterically hindered substrates like the phenolic hydroxyl group of eugenol.[5][6][7] The Steglich esterification utilizes a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under gentle conditions, avoiding the harsh acidic environment of traditional Fischer esterification.[6][8][9]

Reaction Scheme

The overall reaction for the synthesis of 4-allyl-2-methoxyphenyl pentadecanoate is depicted below:

Eugenol + Pentadecanoic Acid → 4-allyl-2-methoxyphenyl pentadecanoate

The reaction is facilitated by EDC and DMAP in an appropriate solvent.

Materials and Methods

Reagents and Solvents

All reagents and solvents should be of analytical grade or higher and used as received unless otherwise specified.

| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |

| Eugenol (4-allyl-2-methoxyphenol) | C₁₀H₁₂O₂ | 164.20 | Sigma-Aldrich | ≥98% |

| Pentadecanoic Acid | C₁₅H₃₀O₂ | 242.40 | Sigma-Aldrich | ≥98% |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) | C₈H₁₇N₃·HCl | 191.70 | Sigma-Aldrich | ≥98% |

| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Sigma-Aldrich | ≥99% |

| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | Fisher Scientific | Anhydrous, ≥99.8% |

| Hexane | C₆H₁₄ | 86.18 | Fisher Scientific | ACS Grade |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific | ACS Grade |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Scientific | 1 M solution |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Fisher Scientific | Saturated solution |

| Sodium Chloride (NaCl) | NaCl | 58.44 | Fisher Scientific | Saturated solution |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Fisher Scientific | Anhydrous |

| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | Cambridge Isotope Laboratories | 99.8 atom % D |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass funnels

-

Beakers and Erlenmeyer flasks

-

Graduated cylinders

-

NMR spectrometer

-

FT-IR spectrometer

Experimental Protocol

This protocol is based on the successful synthesis reported by Huw Pearse at Imperial College London.[10]

Reaction Setup and Synthesis

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add eugenol (0.8313 g, 5.0627 mmol) and pentadecanoic acid (1.357 g, 5.598 mmol).

-

Add acetonitrile (35 mL) to the flask and stir the mixture until the solids are dissolved.

-

To this solution, add 4-dimethylaminopyridine (DMAP) (61 mg, 0.5 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.25 g, 6.5 mmol).

-

Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with medium stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using an eluent of 1:4 ethyl acetate to hexane. The reaction is complete when the eugenol spot is no longer visible (typically after 45 minutes).[10]

Rationale for Experimental Choices:

-

Steglich Esterification: This method is chosen for its mild reaction conditions, which are compatible with the potentially sensitive functional groups on the eugenol molecule.[6] It is particularly effective for esterifying phenols, which can be less reactive than aliphatic alcohols.[9]

-

EDC.HCl: This water-soluble carbodiimide is used as the coupling agent to activate the carboxylic acid.[5] Its water-soluble nature simplifies the post-reaction workup, as the urea byproduct can be easily removed with aqueous washes.

-

DMAP: DMAP serves as a highly effective acylation catalyst, significantly accelerating the reaction rate by forming a more reactive acylpyridinium intermediate.[7]

-

Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and for its suitable boiling point for the reaction temperature.[8]

-

Excess Reagents: A slight excess of pentadecanoic acid and EDC.HCl is used to ensure the complete consumption of the limiting reagent, eugenol.

Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Add hexane (20 mL) to the reaction mixture.

-

Transfer the mixture to a separatory funnel and wash twice with 1 M hydrochloric acid (20 mL each). This step removes unreacted DMAP and the urea byproduct.

-

Wash the organic layer twice with a saturated sodium bicarbonate solution (20 mL each) to neutralize any remaining acid.[10]

-

Wash the organic layer with water (20 mL) and then twice with a saturated aqueous sodium chloride solution (20 mL) to remove any remaining water-soluble impurities.[10]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent by gravity filtration.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is expected to be a colorless oil that may crystallize upon standing.[10]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of 4-allyl-2-methoxyphenyl pentadecanoate.

Caption: Workflow for the synthesis of 4-allyl-2-methoxyphenyl pentadecanoate.

Characterization

The successful synthesis of 4-allyl-2-methoxyphenyl pentadecanoate can be confirmed through spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum of the product should exhibit characteristic peaks corresponding to the functional groups present in the molecule.[10]

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (alkene, aromatic) | 3071, 3003 |

| C-H (alkane) | 2924, 2853 |

| C=O (ester) | 1762 |

| C=C (alkene, aromatic) | 1641, 1602 |

| C-O (ether, ester) | 1120 |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed structural information. The expected chemical shifts (in ppm) in CDCl₃ are as follows[10]:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Alkyl Chain (CH₃, CH₂) | 0.89 - 1.80 | m | - | ~27H |

| -C(=O)-CH₂- | 2.59 | t | 7.2 | 2H |

| Ar-CH₂- (allyl) | 3.40 | d | 6.8 | 2H |

| -OCH₃ | 3.83 | s | - | 3H |

| =CH₂ (allyl) | ~5.13 | m | - | 2H |

| -CH= (allyl) | ~5.98 | m | - | 1H |

| Aromatic Protons | 6.70 - 7.00 | m | - | 3H |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Ensure reagents are pure and anhydrous. Extend reaction time and monitor closely by TLC. |

| Decomposition of reagents | Check the quality of EDC.HCl and DMAP. Store them in a desiccator. | |

| Presence of starting material in the final product | Insufficient reaction time or stoichiometry | Increase the amount of the excess reagent (pentadecanoic acid or EDC.HCl). Ensure the reaction has gone to completion via TLC before work-up. |

| Oily product does not crystallize | Presence of impurities | Purify the product using column chromatography on silica gel with a hexane/ethyl acetate gradient. |

| Formation of N-acylurea byproduct | Slow reaction of the alcohol with the O-acylisourea intermediate | Ensure an adequate amount of DMAP is used to facilitate the formation of the more reactive acylpyridinium intermediate. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-allyl-2-methoxyphenyl pentadecanoate using the Steglich esterification method. The procedure is robust and can be completed in a standard laboratory setting. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. This protocol should serve as a valuable resource for researchers interested in the synthesis and evaluation of novel eugenol derivatives for various applications.

References

- Pearse, H. (2020). Novel synthesis of 4-allyl-2-methoxyphenyl pentadecanoate. Imperial College London. DOI: 10.14469/hpc/7122

- Fiveable. (2025, September 15).

- Grokipedia.

- ResearchGate.

- NPTEL Archive. 5.2.2 Synthesis of Esters.

- Neliti.

- Royal Society of Chemistry. (2021, July 29).

- Organic Chemistry Portal.

- Chegg.com. (2018, May 16). Solved b) Suppose you want to prepare an Ester of eugenol.

- Wikipedia.

- Chemistry Steps. (2021, November 18).

- Chemistry LibreTexts. (2023, January 22).

- TALENTA Publisher - Universitas Sumatera Utara. Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)

- PMC. (2018, April 3). Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities.

- Benchchem.

- BOC Sciences.

- MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review.

- Walailak Journal of Science and Technology. (2025, December 30). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)

- Neliti.

- Walailak Journal of Science and Technology. View of Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)

- PubMed. (2012, October 15). Synthesis of eugenol esters by lipase-catalyzed reaction in solvent-free system.

- Google Patents. Synthesis method of eugenol - CN111454133A.

- ResearchGate. (2025, August 6).

- International Journal of ChemTech Research. Isolation and characterization of 4-allyl-2-methoxyphenol (eugenol) from clove buds marketed in Tehran city of Iran.

- ResearchGate. (2025, August 7).

- ResearchGate. (PDF) Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities.

- MDPI. (2020, April 27).

- ACS Publications. (2018, September 12).

- PubMed. (2012, October 15). Synthesis of eugenol esters by lipase-catalyzed reaction in solvent-free system.

- Walailak Journal of Science and Technology. View of Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)

- Yeast Metabolome Database. 4-Allyl-2-methoxyphenol (YMDB01613).

- ResearchGate. Chemical structure of 4-allyl-2-methoxyphenol.

Sources

- 1. Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. grokipedia.com [grokipedia.com]

- 7. Steglich Esterification [organic-chemistry.org]

- 8. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 9. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 10. Novel synthesis of 4-allyl-2-methoxyphenyl pentadecanoate | Imperial College London [data.hpc.imperial.ac.uk]

Application Notes and Protocols for the Development of 4-Methoxyphenyl Pentanoate as a Novel Therapeutic Agent

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 4-methoxyphenyl pentanoate in the development of novel therapeutics. This document outlines the synthesis, proposed mechanism of action, and detailed protocols for the in vitro and in vivo evaluation of this compound, with a primary focus on its potential as an anti-inflammatory agent.

Introduction: The Therapeutic Potential of 4-Methoxyphenyl Pentanoate

Phenolic compounds are a well-established class of molecules with a wide range of biological activities, including antioxidant and anti-inflammatory properties.[1][2] However, their therapeutic efficacy can be limited by factors such as poor bioavailability and rapid metabolism.[3][4] One promising strategy to overcome these limitations is the use of a prodrug approach, wherein a lipophilic moiety is attached to the parent phenol to improve its pharmacokinetic profile.[3][5]

4-Methoxyphenyl pentanoate is an ester derivative of 4-methoxyphenol, a naturally occurring phenolic compound with known antimicrobial and antioxidant activities.[2] It is hypothesized that 4-methoxyphenyl pentanoate may act as a prodrug, undergoing hydrolysis by endogenous esterases to release 4-methoxyphenol and pentanoic acid. This controlled release mechanism could enhance the therapeutic window and bioavailability of the active phenolic moiety. Given the established anti-inflammatory properties of many phenolic compounds, this guide will focus on evaluating 4-methoxyphenyl pentanoate as a novel anti-inflammatory agent.[6][7][8] Additionally, based on the activity of structurally similar compounds, its potential as an anthelmintic agent could also be an area of investigation.[9]

Synthesis and Characterization of 4-Methoxyphenyl Pentanoate

The synthesis of 4-methoxyphenyl pentanoate can be achieved through a standard Fischer esterification or by using a more reactive acylating agent for higher yields. The following protocol is based on established methods for ester synthesis.[10][11]

Protocol 2.1: Synthesis via Acyl Chloride

Materials:

-

4-Methoxyphenol

-

Pentanoyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 4-methoxyphenol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add pentanoyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-methoxyphenyl pentanoate.

Characterization: The structure and purity of the synthesized compound should be confirmed by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and purity.[11][12]

Caption: Synthesis workflow for 4-methoxyphenyl pentanoate.

Application Note 1: In Vitro Bioactivity Evaluation

This section details the protocols for the initial in vitro screening of 4-methoxyphenyl pentanoate to assess its stability, anti-inflammatory potential, and cytotoxicity.

Protocol 3.1: Esterase-Mediated Hydrolysis Assay

This assay determines the stability of the ester bond in the presence of esterases, which is crucial for its prodrug potential.[5][13]

Materials:

-

4-Methoxyphenyl pentanoate

-

Human or rat plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of 4-methoxyphenyl pentanoate in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in PBS to the final desired concentration.

-

In a microcentrifuge tube, mix the compound solution with an equal volume of plasma.

-

Incubate the mixture at 37 °C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Quench the enzymatic reaction by adding an excess of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the remaining 4-methoxyphenyl pentanoate and the appearance of 4-methoxyphenol.

-

Calculate the half-life (t₁/₂) of the compound in plasma.

Protocol 3.2: In Vitro Anti-inflammatory Activity in RAW264.7 Macrophages

This protocol evaluates the ability of the compound to suppress the inflammatory response in a well-established macrophage cell line.[8]

Materials:

-

RAW264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS)

-

4-Methoxyphenyl pentanoate

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α, IL-6, and IL-1β

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 4-methoxyphenyl pentanoate for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include vehicle-treated and LPS-only controls.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of NO in the supernatant using the Griess reagent.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.

-

Calculate the IC₅₀ value for the inhibition of each inflammatory mediator.

Caption: Workflow for in vitro anti-inflammatory assay.

Protocol 3.3: Cytotoxicity Assessment (MTT Assay)

This assay is essential to determine the concentration range at which the compound is non-toxic to cells.[14]

Materials:

-

HeLa, RAW264.7, or other relevant cell lines

-

Complete growth medium

-

4-Methoxyphenyl pentanoate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 4-methoxyphenyl pentanoate for 24-48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration).

Application Note 2: In Vivo Preclinical Evaluation

Following promising in vitro results, the subsequent step is to evaluate the compound's efficacy and pharmacokinetic profile in animal models.

Protocol 4.1: Carrageenan-Induced Paw Edema Model

This is a standard and well-characterized model of acute inflammation.[7][15]

Materials:

-

Male Wistar rats or Swiss albino mice

-

4-Methoxyphenyl pentanoate

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Indomethacin (positive control)

-

1% Carrageenan solution in saline

-

Plethysmometer

Procedure:

-

Fast the animals overnight before the experiment.

-

Administer 4-methoxyphenyl pentanoate orally or intraperitoneally at different doses. Administer the vehicle to the control group and indomethacin to the positive control group.

-

After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 4.2: Pharmacokinetic Profiling

A preliminary pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4][13][16]

Materials:

-

Male Sprague-Dawley rats with jugular vein cannulation

-

4-Methoxyphenyl pentanoate

-

Dosing vehicle

-

Blood collection tubes (with anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer a single oral or intravenous dose of 4-methoxyphenyl pentanoate to the cannulated rats.

-

Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process the blood samples to obtain plasma.

-

Extract the parent compound and its potential metabolite (4-methoxyphenol) from the plasma samples.

-

Quantify the concentrations using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate key parameters.

| Parameter | Description |

| Cₘₐₓ | Maximum plasma concentration |

| Tₘₐₓ | Time to reach Cₘₐₓ |

| AUC₀₋ₜ | Area under the plasma concentration-time curve from time 0 to the last measurable point |

| t₁/₂ | Elimination half-life |

Proposed Mechanism of Action

Based on the structure of 4-methoxyphenyl pentanoate and the known activities of related compounds, a potential anti-inflammatory mechanism is proposed.

Caption: Proposed anti-inflammatory mechanism of action.

Conclusion

4-methoxyphenyl pentanoate presents an interesting scaffold for the development of novel therapeutics, particularly in the realm of anti-inflammatory drugs. The protocols outlined in this document provide a systematic approach to synthesize, characterize, and evaluate the bioactivity and preclinical efficacy of this compound. The prodrug strategy may offer significant advantages in terms of bioavailability and controlled release of the active phenolic moiety. Further investigation into its mechanism of action and safety profile is warranted to fully elucidate its therapeutic potential.

References

- Vertex AI Search. (2021, August 2).

- Slideshare.

- ResearchGate.

- WuXi Biology. Inflammation & Autoimmune Disease Models | IBD, RA, EAE.

- PMC. (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.

- PMC. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development.

- PubMed. (2024, March 1). In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits.

- MDPI. (2007, October 30). Bioreversible Derivatives of Phenol. 2. Reactivity of Carbonate Esters with Fatty Acid-like Structures Towards Hydrolysis in Aqueous Solutions.

- PMC. N-(4-Methoxyphenyl)

- Chemsrc. (2025, September 23). 5-(4-methoxyphenyl)pentanoic acid | CAS#:7508-04-5.

- Unknown Source. buten- 2- one (Product A) and 1, 5- bis (4'- methoxyphenyl).

- IBB-CNR. (2018, March 24). Bioavailability and pharmacokinetic profile of grape pomace phenolic compounds in humans.

- ISCA. Synthesis and Biological activity for 4-Methoxyphenyl (pyrazin-2-yl) Methanone and its detection by GC-MS Techniques.

- PMC. Quantitative comparisons of in vitro assays for estrogenic activities.

- Imperial College London. (2020, April 21).

- MDPI. (2020, November 25). Pharmacokinetic Characterization of (Poly)phenolic Metabolites in Human Plasma and Urine after Acute and Short-Term Daily Consumption of Mango Pulp.

- IntechOpen. Phenolic Compounds: Functional Properties, Impact of Processing and Bioavailability.

- ResearchGate. (2025, October 16). 1-(4-Hydroxy-3-methoxyphenyl)-4-methyl-3-pentanone.

- PubChem.

- PLOS One. (2026, February 20).

- ResearchGate.

- CNR-IRIS. (2021, August 5). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.

- MDPI. (2022, January 20). In Vitro Analysis of Organic Ester Functional Groups in Carious Dentine.

- PubMed. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)

- Organic & Biomolecular Chemistry (RSC Publishing). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water–cosolvent mixtures; the role of solvent activity and solute–solute interactions.

- PMC. Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution.

- Unknown Source. (2020, January 15).

- PubMed. (2016, June 15). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' -.

- PubChem. 5-[1-(4-Methoxyphenyl)ethylamino]pentanoic acid | C14H21NO3 | CID.

- PubMed. (2025, August 15). More than a protective group: 4-methoxyphenyl as a new Janus aglycone.

- PubChem. Methyl 3-(4-methoxyphenyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. iris.cnr.it [iris.cnr.it]

- 3. mdpi.com [mdpi.com]

- 4. ibb.cnr.it [ibb.cnr.it]

- 5. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blog.crownbio.com [blog.crownbio.com]

- 7. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel synthesis of 4-allyl-2-methoxyphenyl pentadecanoate | Imperial College London [data.hpc.imperial.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Integrating phytochemical analysis and experimental validation of Ziziphus jujuba seed powder and oil to ameliorate CCl4-induced liver fibrosis in sprague dawley rats | PLOS One [journals.plos.org]

- 13. In vitro plasma hydrolysis of phenolic esters and their absorption kinetics in rats: Controlled release of phenolic compounds and enhanced health benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medicopublication.com [medicopublication.com]

- 15. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

troubleshooting common issues in 4-methoxyphenyl pentanoate purification

Technical Support Center: 4-Methoxyphenyl Pentanoate Synthesis & Purification

Executive Summary & Molecule Profile

4-Methoxyphenyl pentanoate (also known as 4-methoxyphenyl valerate) is an ester formed from 4-methoxyphenol (MEHQ) and pentanoic acid (valeric acid). It is frequently used as a liquid crystal intermediate or fragrance precursor.

-

Physical State: Typically a colorless to pale yellow viscous oil or low-melting solid (approx. MP < 30°C).

-

Key Challenge: The synthesis involves two problematic starting materials: Pentanoic acid (potent, offensive odor) and 4-Methoxyphenol (prone to oxidation/discoloration).

This guide addresses the four most common "tickets" submitted to our support desk regarding this synthesis.

Troubleshooting Tickets (Q&A)

Ticket #001: "The product retains a persistent, offensive odor (sweaty socks)."

Diagnosis: Residual Pentanoic Acid (Valeric Acid). Root Cause: Pentanoic acid has a low odor threshold.[1] Even trace amounts (<0.5%) are detectable. Standard aqueous washes may not have fully deprotonated the acid if the pH wasn't monitored, or if an emulsion trapped the acid in the organic phase.

Resolution Protocol:

-

The pH Check: Do not rely on calculated stoichiometry. After your initial quench, measure the aqueous layer pH. It must be >8.0 to ensure the acid (pKa ~4.8) is fully in the carboxylate form (water-soluble).

-

The Double Wash:

-

Wash 1: Saturated Sodium Bicarbonate (

). Caution: Gas evolution. -

Wash 2: 10% Sodium Carbonate (

). This provides a higher pH (~11) than bicarbonate, ensuring complete removal without the harshness of NaOH.

-

-

Odor Check: Smelling the crude oil is unsafe. Run a TLC. If the acid spot (low Rf, often streaks) persists, repeat the Carbonate wash.

Scientist's Note: If the smell persists after chromatography, your silica gel may be acidic. Pre-wash the column with 1% Triethylamine (Et3N) in Hexane to neutralize active sites that might be retaining the acid.

Ticket #002: "My colorless oil turned pink/brown overnight."

Diagnosis: Oxidation of residual 4-Methoxyphenol (MEHQ). Root Cause: Phenols are prone to oxidation into quinones (e.g., methoxy-1,4-benzoquinone), which are intensely colored (red/brown) even at ppm levels. This indicates incomplete conversion or insufficient washing.

Resolution Protocol:

-

The Reductive Wash: Include a wash with 10% Sodium Metabisulfite (

) or Sodium Dithionite immediately after the basic washes. This reduces oxidized quinones back to colorless phenols, which are then easier to remove. -

Inert Atmosphere: Store the purified ester under Argon or Nitrogen.

-

Removal Strategy: Phenols (pKa ~10) are less acidic than carboxylic acids. Bicarbonate (pH ~8.5) will not remove 4-methoxyphenol efficiently. You must use cold 0.5M NaOH or 1M KOH.

-

Warning: 4-Methoxyphenyl esters are liable to hydrolyze (saponify) in strong base. Keep the NaOH wash cold (0°C) and fast (<5 mins contact time) .

Ticket #003: "I have a stubborn emulsion during the workup."

Diagnosis: Surfactant formation. Root Cause: Pentanoic acid is a medium-chain fatty acid. Its sodium salt (sodium pentanoate) acts as a soap, stabilizing the interface between the organic solvent (DCM or Ethyl Acetate) and water.

Resolution Protocol:

-

Salting Out: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the ionic strength, forcing the organic organics out of the water phase.

-

Filtration: If the emulsion looks like a "rag layer" (fluffy solid at the interface), filter the entire biphasic mixture through a pad of Celite 545 . This physically breaks the bubbles.

-

Solvent Switch: If using Ethyl Acetate, switch to Dichloromethane (DCM). DCM is denser than water and often separates cleaner from fatty acid salts.

Visual Troubleshooting Logic

The following diagrams illustrate the decision-making process for purification and the chemical pathways involved.

Figure 1: Workup Decision Tree

Caption: Step-by-step aqueous workup logic to selectively target Valeric Acid (Acidic) vs. 4-Methoxyphenol (Phenolic) impurities.

Figure 2: Impurity Formation & Control

Caption: Chemical pathways showing the origin of color bodies (Quinones) and yield loss (Hydrolysis).

Recommended Synthesis Protocol (High Purity)

For the highest purity with minimal purification headaches, the Acid Chloride Method is superior to Fischer Esterification for phenolic esters.

Reagents:

-

4-Methoxyphenol (1.0 equiv)

-

Pentanyl Chloride (Valeryl chloride) (1.1 equiv)

-

Triethylamine (1.2 equiv) or Pyridine

-

Dichloromethane (Dry)[2]

Step-by-Step:

-

Dissolution: Dissolve 4-methoxyphenol in dry DCM under Nitrogen. Add Triethylamine. Cool to 0°C.

-

Addition: Add Pentanyl chloride dropwise. The reaction is exothermic. Control temp < 10°C to prevent rearrangement/oxidation.

-

Reaction: Allow to warm to RT. Stir for 2-4 hours.

-

Quench: Pour into ice water.

-

Purification: Follow the "Workup Decision Tree" (Figure 1).

-

Final Polish: If high vacuum distillation is required, add a few crystals of BHT (butylated hydroxytoluene) to the pot to prevent polymerization or oxidation during heating.

Summary Data Table

| Impurity | Chemical Nature | Detection Method | Removal Strategy | pKa Ref |

| Pentanoic Acid | Carboxylic Acid | Odor ("Sweaty"), TLC (Streaks) | Sat. NaHCO3 or Na2CO3 | ~4.8 |

| 4-Methoxyphenol | Phenol | TLC (UV active), Color (Pink) | Cold 0.5M NaOH + Na2S2O5 | ~10.2 |

| Pentanyl Chloride | Acid Chloride | Acrid smell (hydrolyzes to acid) | Water/Bicarb wash (hydrolyzes rapidly) | N/A |

| Quinones | Oxidized Phenol | Visual (Red/Brown oil) | Sodium Dithionite wash / Charcoal | N/A |

References

-

Vogel, A.I. , Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[3][4] Longman Scientific & Technical, 1989. (Standard protocols for phenolic ester purification and removal of phenols).

-

PubChem Compound Summary , "Pentanoic acid, 4-methylphenyl ester" (Structural analog data for physical properties). National Center for Biotechnology Information. [Accessed Oct 2023].[1] Link

- Clayden, J., Greeves, N., Warren, S., Organic Chemistry, 2nd Edition. Oxford University Press, 2012.

-

EPA (United States Environmental Protection Agency) , "CompTox Chemicals Dashboard: Pentanoic acid esters." (Toxicity and physical property estimation). Link

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. Vogel's Textbook of Practical Organic Chemistry (5th Edition) - Vogel, A.I.; Tatchell, A.R.; Furnis, B.S.; Hannaford, A.J.; Smith, P.W.G.: 9780582462366 - AbeBooks [abebooks.com]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

Technical Support Center: Optimization of 4-Methoxyphenyl Pentanoate Synthesis

Executive Summary & Reaction Profile

Target Molecule: 4-Methoxyphenyl pentanoate (also known as p-methoxyphenyl valerate). Application: Liquid crystal intermediates, prodrug synthesis, and fragrance chemistry. Core Challenge: Unlike aliphatic alcohols, 4-methoxyphenol is a relatively poor nucleophile due to delocalization of the lone pair into the aromatic ring. Furthermore, the electron-rich ring makes it susceptible to oxidation (turning reaction mixtures black/brown) and competitive C-acylation (Friedel-Crafts) under harsh acidic conditions.

This guide prioritizes two pathways:

-

Acyl Chloride Method: High throughput, scalable, robust.

-

Steglich Esterification: Mild conditions, avoids acidic byproducts, ideal for acid-sensitive analogs.[1]

Route Selection Strategy

Before beginning optimization, confirm your synthetic route matches your scale and purity requirements.

Figure 1: Decision matrix for selecting the optimal esterification protocol.

Module A: The Acyl Chloride Route (Standard Protocol)

Context: This is the "workhorse" method. It uses pentanoyl chloride and a base (Triethylamine or Pyridine) to scavenge the HCl byproduct.

Standard Operating Procedure (SOP)

-

Reagents: 4-Methoxyphenol (1.0 eq), Pentanoyl chloride (1.1 eq), Triethylamine (1.2 eq), DMAP (0.05 eq, catalyst).

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous).

-

Conditions: 0°C to RT, Inert Atmosphere (

).

Troubleshooting & FAQs

Q: My reaction mixture turned dark brown/black within minutes. Is this normal? A: No. This indicates oxidation of the 4-methoxyphenol to quinones/quinhydrones.

-

Root Cause: 4-Methoxyphenol is electron-rich and acts as a radical scavenger (it is essentially MEHQ, a common polymerization inhibitor). It oxidizes easily in air.

-

Fix: You must purge the reaction vessel with Nitrogen or Argon prior to addition. Use degassed solvents. Add the phenol to the solvent first, then the base, then add the acyl chloride dropwise at 0°C to control the exotherm.

Q: I see a new spot on TLC, but the yield is stuck at ~60%. Adding more chloride doesn't help. A: You likely have moisture contamination. Pentanoyl chloride hydrolyzes rapidly to pentanoic acid upon contact with wet solvent or air.

-

Validation: Check the "new spot." If it streaks or stays at the baseline (in non-polar eluent), it is likely pentanoic acid, not your ester.

-

Optimization: Distill pentanoyl chloride prior to use or buy "Sure/Seal" bottles. Dry DCM over

or molecular sieves (3Å).

Q: How do I remove the excess phenol? It co-elutes with the product.

A: Phenols are weakly acidic (

-

The Wash: Do not rely solely on column chromatography. Perform a rigorous base wash during workup.

-

Wash organic layer with 1M HCl (remove amine base).

-

Critical Step: Wash with 1M NaOH or 10%

. This deprotonates the unreacted 4-methoxyphenol, making it water-soluble phenoxide. -

Wash with Brine, Dry (

).

-

Module B: The Steglich Route (High Precision)

Context: Uses Dicyclohexylcarbodiimide (DCC) and Dimethylaminopyridine (DMAP).[2] Best for when pentanoyl chloride is unavailable or if you are derivatizing a complex, acid-sensitive scaffold.

Mechanistic Insight & Failure Points

The reaction relies on DMAP acting as an acyl-transfer catalyst.[1][2] Without DMAP, the intermediate rearranges into a stable, unreactive N-acylurea.

Figure 2: The Steglich mechanism. Note the "Dead End" rearrangement which reduces yield if DMAP is omitted.

Troubleshooting & FAQs

Q: I have a persistent white precipitate that clogs my filter. What is it? A: That is Dicyclohexylurea (DCU).[2] It is the byproduct of DCC.

-

The Issue: DCU is slightly soluble in DCM, causing it to precipitate continuously as you concentrate the filtrate.

-

Optimization:

-

Cool the reaction mixture to -20°C for 2 hours before filtration to crash out the majority of DCU.

-

Switch solvent: Perform the reaction in

(Ether). DCU is virtually insoluble in ether and filters off much cleaner than in DCM.

-

Q: My product contains a stubborn impurity that shows amide peaks in NMR. A: This is the N-acylurea side product (See Figure 2, Red Box).

-

Root Cause: The "Rearrangement" pathway competed with the esterification. This happens if the phenol is too sterically hindered or if DMAP loading is too low.

-

Fix:

-

Increase DMAP loading from 5 mol% to 10-20 mol%.

-

Ensure the phenol is added before the DCC.

-

Keep the reaction at 0°C for the first hour. Heat promotes the rearrangement.

-

Analytical Data & Purification Guide

Expected Physical Properties:

-

Appearance: Colorless oil or low-melting solid (approx MP 25-30°C).

-

Rf Value: ~0.6 (Hexane:Ethyl Acetate 4:1). Note: Phenol Rf will be ~0.3.

Purification Table:

| Impurity | Origin | Removal Strategy |

| 4-Methoxyphenol | Starting Material | Wash organic layer with 1M NaOH (3x). Phenol turns into water-soluble phenoxide. |

| Pentanoic Acid | Hydrolysis | Wash with Sat.[3][4] NaHCO3 .[4] |

| DCU (Urea) | Steglich Byproduct | Cool to -20°C, filter through Celite. Flash chromatography (DCU stays on baseline in 10% EtOAc). |

| Color (Brown) | Oxidation | Pass through a short plug of silica gel/activated charcoal immediately. |

References

-

Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

-

Organic Syntheses. (2011).

-Amino- - Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed). Longman Scientific & Technical. (Standard reference for Acyl Chloride protocols).

-

BenchChem Technical Support. Synthesis of 4-Methoxybenzoic Acid (Analogous phenol reactivity/workup data).

Disclaimer: These protocols are for research use only. Always consult Safety Data Sheets (SDS) for 4-methoxyphenol (Target Organ Toxin) and Pentanoyl Chloride (Corrosive) before handling.

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. cscanada.net [cscanada.net]

- 4. Novel synthesis of 4-allyl-2-methoxyphenyl pentadecanoate | Imperial College London [data.hpc.imperial.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-(4-Methoxyphenyl)pentanoic acid | 7508-04-5 [sigmaaldrich.com]

side reactions to avoid during the synthesis of 4-methoxyphenyl pentanoate

Status: Operational Ticket Queue: Open Subject: Troubleshooting Side Reactions & Purity Protocols Assigned Specialist: Senior Application Scientist[1]

Overview: The Synthetic Challenge

You are synthesizing 4-methoxyphenyl pentanoate (also known as p-methoxyphenyl valerate).[1] This is a phenolic ester synthesis.[1][2][3][4] Unlike aliphatic alcohols, phenols are poor nucleophiles and their resulting esters are chemically distinct.[1]

The Core Problem: The electron-rich nature of the 4-methoxyphenol (PMP) ring makes it a "double-edged sword."[1] It activates the molecule for esterification but simultaneously invites oxidation and electrophilic aromatic substitution (C-acylation) .[1]

This guide addresses the three most critical failure modes reported by our user base:

-

Ticket #OX-01: "My reaction mixture turned pink/brown." (Oxidation)[1][5][6][7]

-

Ticket #RG-02: "I isolated a ketone instead of an ester." (Fries Rearrangement)

-

Ticket #HY-03: "Yield is low; starting material persists." (Hydrolysis/Equilibrium)

Module 1: The Oxidative Trap (Ticket #OX-01)[1]

User Report: "Upon adding the base, the clear reaction mixture rapidly turned a dark pink/brown color. The final product is off-white."

Diagnosis: Quinone Formation. 4-Methoxyphenol is an electron-rich phenol often used as a polymerization inhibitor (Mequinol).[1] It is highly susceptible to oxidation.[1] In the presence of trace oxygen and basic conditions, it oxidizes to form 4-methoxy-1,2-benzoquinone or coupled biphenylic structures.[1] These impurities are highly colored (chromophores) even at ppm levels.[1]

The Mechanism:

Corrective Protocol:

-

Inert Atmosphere (Critical): You must sparge your reaction solvent (DCM or Toluene) with Nitrogen or Argon for 15 minutes prior to adding the phenol. Run the reaction under a positive pressure of inert gas.

-

Reagent Quality: Ensure your 4-methoxyphenol is white crystals. If it is pink/tan, it has already autoxidized.[1] Recrystallize from water/ethanol before use.[1]

-

Antioxidant Additive: In extreme cases, adding a trace amount (0.1 mol%) of sodium metabisulfite or ascorbic acid during the workup can reduce quinones back to colorless phenols, though preventing them is superior.

Module 2: Regioselectivity & The Fries Rearrangement (Ticket #RG-02)[1][8]

User Report: "NMR shows the alkyl chain is present, but the aromatic splitting pattern has changed. The carbonyl stretch is lower than expected (~1680 cm⁻¹ instead of ~1750 cm⁻¹)."

Diagnosis: Competitive C-Acylation (Fries Rearrangement). You intended to attach the pentanoyl group to the oxygen (O-acylation).[1] However, under certain conditions—specifically high temperatures or the presence of Lewis Acids—the acyl group migrates to the aromatic ring (C-acylation), usually at the ortho position due to the para methoxy block.

Risk Factors:

-

Lewis Acids: Using

, -

High Temperature: Refluxing too vigorously (>80°C) promotes the thermodynamic C-acylated product.[1]

-

Strong Acid Catalysis: Attempting Fischer esterification with strong mineral acids can trigger this rearrangement.[1]

Corrective Protocol:

-

Use Schotten-Baumann Conditions: Use Pentanoyl Chloride with a mild organic base (Pyridine or Triethylamine) in DCM at 0°C to Room Temperature .[1]

-

Avoid Lewis Acids: Do not use metal-halide catalysts.

-

Temperature Control: Do not heat the reaction above 40°C. The O-acylation is kinetically favored at low temperatures.

Module 3: Visualizing the Reaction Pathways

The following diagram maps the desired pathway against the two critical side reactions described above.

Caption: Figure 1. Reaction landscape for 4-methoxyphenol. Green path represents the target synthesis. Red and Yellow paths represent oxidative and rearrangement failure modes, respectively.[1]

Module 4: The "Gold Standard" Protocol

To avoid the side reactions listed above, follow this optimized Schotten-Baumann protocol.

Reagents:

-

4-Methoxyphenol (1.0 equiv)[1]

-

Pentanoyl Chloride (1.1 equiv) [Freshly distilled if yellow][1]

-

Triethylamine (1.2 equiv) or Pyridine (1.2 equiv)[1]

-

Dichloromethane (DCM) [Anhydrous][1]

-

DMAP (0.05 equiv) [Catalyst to speed up O-acylation]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

). -

Solvation: Add 4-Methoxyphenol and anhydrous DCM. Stir until dissolved.

-

Base Addition: Add Triethylamine (TEA) and DMAP. Note: The solution may darken slightly; this is normal, but deep red indicates oxidation.

-

Cooling: Submerge the flask in an ice bath (0°C).

-

Acylation: Add Pentanoyl Chloride dropwise via syringe over 10 minutes. The exotherm must be controlled to prevent local heating (which risks Fries rearrangement).

-

Reaction: Remove ice bath and stir at Room Temperature for 3 hours.

-

Quench: Pour mixture into ice-cold 1M HCl (neutralizes excess amine and solubilizes salts).

-

Workup: Extract with DCM, wash with sat.[1]

(removes unreacted acid), then Brine.[1] Dry over

Data Summary Table

| Parameter | Recommended Range | Consequence of Deviation |

| Temperature | 0°C | >40°C risks C-acylation (Fries Rearrangement).[1] |

| Atmosphere | Nitrogen/Argon | Air exposure causes pink/brown quinone formation.[1] |

| Stoichiometry | 1.1 eq Acid Chloride | Excess acid chloride is easily hydrolyzed; excess phenol is hard to separate.[1] |

| Base | TEA or Pyridine | Strong inorganic bases (NaOH) in water promote hydrolysis.[1] |

Module 5: Troubleshooting Flowchart

Use this logic tree to diagnose your current experimental issue.

Caption: Figure 2. Diagnostic logic tree for 4-methoxyphenyl pentanoate synthesis failures.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th ed.).[1] Longman Scientific & Technical.[1] (Section 9.12: Phenolic Esters).

-

Mequinol (4-Methoxyphenol) Safety & Reactivity Data . National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 7848.[1]

-

Blatt, A. H. (1942).[1] The Fries Reaction. Organic Reactions, 1, 342.[1] (Mechanistic insight into phenolic ester rearrangement). [1]

Sources

- 1. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 4. Ester synthesis by oxidative esterification [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil - Google Patents [patents.google.com]

- 8. Novel synthesis of 4-allyl-2-methoxyphenyl pentadecanoate | Imperial College London [data.hpc.imperial.ac.uk]

Technical Support Center: Stability & Storage of 4-Methoxyphenyl Pentanoate

Current Status: Operational Ticket ID: T-4MPP-STAB-001 Assigned Specialist: Senior Application Scientist, Stability Group

Executive Summary & Compound Profile

4-Methoxyphenyl pentanoate (4-MPP) is a phenyl ester derived from pentanoic acid (valeric acid) and 4-methoxyphenol (mequinol). Unlike simple alkyl esters (e.g., ethyl pentanoate), phenyl esters possess a unique reactivity profile due to the acidity of the phenolic leaving group.

This guide addresses the specific stability challenges of 4-MPP: hydrolytic lability and oxidative discoloration .

| Parameter | Technical Specification |

| IUPAC Name | 4-Methoxyphenyl pentanoate |

| CAS Registry | Generic structure class reference |

| Molecular Formula | C₁₂H₁₆O₃ |

| Primary Risk | Hydrolysis (Moisture sensitivity) |

| Secondary Risk | Oxidation (Color degradation of hydrolysis products) |

| Sensory Marker | Degradation releases Pentanoic acid (distinct "dirty sock" odor) |

Critical Storage Parameters (The "Why" and "How")

Do not treat this compound like a standard aliphatic ester. The leaving group (4-methoxyphenoxide) makes it significantly more susceptible to hydrolysis than its methyl or ethyl counterparts.

A. Moisture Control (Crucial)

-

The Science: Phenyl esters hydrolyze faster than alkyl esters because the pKa of the leaving group (4-methoxyphenol, pKa ~10.2) is much lower than that of an alcohol (pKa ~16). A better leaving group lowers the activation energy for hydrolysis.

-

The Protocol: Store under inert atmosphere (Argon/Nitrogen) whenever possible. If stored in air, use a desiccator.

-

Impact: Moisture ingress leads to autocatalytic degradation. The generated pentanoic acid lowers the pH, further accelerating hydrolysis.

B. Temperature & Light[2][3]

-

The Science: While the ester bond is thermally stable up to moderate temperatures (~40°C), the hydrolysis product (4-methoxyphenol) is light-sensitive. It oxidizes to form benzoquinones, turning the sample pink or brown.

-

The Protocol: Store at -20°C for long-term (>6 months) or 2-8°C for active use. Always use amber glass vials.

Troubleshooting Guide: Diagnostics

Use this matrix to diagnose the state of your sample without running a full HPLC panel.

| Symptom | Probable Cause | Mechanism | Corrective Action |

| Acrid / "Sweaty" Odor | Hydrolysis has occurred. | Release of Pentanoic Acid (Valeric acid). | Purify immediately. Wash with dilute NaHCO₃ to remove acid. Dry over MgSO₄.[1] |

| Pink / Brown Color | Oxidation of impurities. | Hydrolysis released 4-Methoxyphenol , which oxidized to Benzoquinone . | Distillation/Recrystallization. Color indicates significant degradation. Check purity by HPLC. |

| Solid turned to Liquid | Melting point depression. | Impurities (acid + phenol) disrupt the crystal lattice. | Reject batch if purity <95%. Recrystallize if salvageable. |

| NMR: Broad signal at ~11 ppm | Free Carboxylic Acid. | Presence of Pentanoic Acid proton.[2][3] | Perform acid-base extraction to remove the acid component. |

Degradation Pathway Visualization

The following diagram illustrates the cascade of failure for 4-MPP. Note that the "Color Change" is a secondary effect resulting from the primary hydrolysis event.

Figure 1: Degradation pathway of 4-methoxyphenyl pentanoate. Note that the olfactory indicator (Valeric acid) appears simultaneously with the precursor for color change (4-Methoxyphenol).

Experimental Protocols: Stability Validation

If you are qualifying a new batch or testing a formulation, use these self-validating protocols.

Protocol A: Rapid Stress Test (Forced Degradation)

Use this to determine if your specific formulation buffer protects the ester.

-

Preparation: Dissolve 4-MPP to a concentration of 1 mg/mL in Acetonitrile/Water (50:50).

-

Acid Stress: Add 0.1 N HCl. Incubate at 60°C for 4 hours.

-

Base Stress: Add 0.1 N NaOH. Incubate at ambient temp for 1 hour (Phenyl esters hydrolyze rapidly in base).

-

Analysis: Analyze via HPLC (UV @ 280 nm).

-

Pass Criteria: >90% recovery in control samples.

-

Identification: Look for the early eluting peak of 4-methoxyphenol.

-

Protocol B: The "Ferric Chloride" Quick Check

A qualitative field test for free phenols (hydrolysis product).

-

Dissolve a small amount (~10 mg) of your 4-MPP sample in 1 mL ethanol.

-

Add 2 drops of 1% Ferric Chloride (FeCl₃) solution.

-

Observation:

-

Yellow/Orange: Negative (Intact Ester).

-

Blue/Violet/Green: Positive (Free Phenol present = Hydrolysis has occurred).

-

FAQ: Technical Support

Q: Can I store 4-MPP in a standard polyethylene (PE) bottle? A: Not recommended. Esters can migrate into plastics, and PE is permeable to moisture. Use glass (borosilicate) or Teflon (PTFE) lined containers. For long-term storage, seal the cap with Parafilm or use a crimp-top vial.

Q: My sample has frozen. Should I heat it to melt it? A: Gentle heating only. Do not exceed 40°C. Use a water bath, not a heat gun. High localized heat can initiate transesterification or oxidation if trace impurities are present.

Q: Why does the pKa of the phenol matter for storage? A: The pKa of 4-methoxyphenol is ~10.2. While the methoxy group is electron-donating (making the ring electron-rich), the phenolic oxygen is still a good leaving group compared to an alkoxide. This means water attacks the carbonyl carbon more easily than it would in an ethyl ester. You are fighting thermodynamics; keep it dry.

References

-

ICH Q1A (R2) . Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[4] Available at: [Link]

-

PubChem . 4-Methoxyphenol (Compound Summary). National Library of Medicine. Available at: [Link]

- Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier. (Foundational text on ester hydrolysis mechanisms).

Sources

Technical Support Center: Resolution Optimization for 4-Methoxyphenyl Pentanoate

Status: Active Ticket ID: RES-OPT-4MP Assigned Specialist: Senior Application Scientist

Welcome to the Technical Support Center.

You have reached the specialized support module for 4-methoxyphenyl pentanoate analysis. This guide bypasses generic advice to address the specific physicochemical challenges of separating this lipophilic ester from its hydrolysis products (4-methoxyphenol and pentanoic acid) and structural impurities.

Module 1: The Diagnostic Framework (The Resolution Equation)

Q: My peaks are overlapping. Which parameter should I change first?

A: Do not guess. Use the Resolution Equation to diagnose the root cause. Resolution (

| Term | Parameter | Physical Meaning | Optimization Strategy |

| Retention | How long the analyte interacts with the phase.[2] | Adjust Solvent Strength. If | |

| Selectivity | The chemical difference between peaks. | Change Chemistry. This is the most powerful lever. Change the mobile phase (MeOH vs. ACN) or column stationary phase. | |

| Efficiency | The sharpness of the peak.[3][4] | Physical Parameters. Decrease particle size (5µm |

Visual Troubleshooting Guide:

Caption: Logic flow for diagnosing resolution failure. Always optimize Retention (

Module 2: Selectivity Tuning (The Chemistry)

Q: I am using a C18 column with Acetonitrile, but I cannot separate the ester from a critical impurity. What now?

A: You are likely facing a "selectivity wall." 4-methoxyphenyl pentanoate contains an electron-rich aromatic ring (due to the methoxy group) and an ester linkage. Standard C18 columns interact primarily via hydrophobic forces (London dispersion), which may not distinguish the ester from similar lipophilic impurities.

Recommendation 1: Switch Organic Modifier

-

Current: Acetonitrile (ACN).[5] Aprotic, dipole-dipole interactions.[6]

-

Switch to: Methanol (MeOH) .

-

Why? Methanol is protic.[6] It can form hydrogen bonds with the ether oxygen (methoxy group) and the ester carbonyl. This distinct interaction mechanism often alters the elution order of aromatic esters compared to ACN [1, 6].

Recommendation 2: Switch Stationary Phase

-

Current: C18 (Alkyl chain).[7]

-

Switch to: Phenyl-Hexyl or Biphenyl .

-

Why? The 4-methoxyphenyl group has

-electrons. Phenyl phases engage in

Module 3: Stability & Artifacts (The Sample)

Q: I see new peaks appearing in my chromatogram over time. Is my column failing?

A: It is likely On-Column Hydrolysis , not column failure. 4-methoxyphenyl pentanoate is a phenyl ester. Phenyl esters are chemically labile (unstable) and prone to hydrolysis, breaking down into 4-methoxyphenol and pentanoic acid .

Mechanism:

Troubleshooting Protocol:

-

Check pH: Are you using a neutral or basic mobile phase (pH > 6)?

-

Fix: Lower the pH to 2.5–3.0 using 0.1% Formic Acid. Acidic conditions generally stabilize phenyl esters better than basic conditions.

-

-

Check Column Temperature: Are you running at >40°C?

-

Fix: Lower temperature to 25°C or 30°C. Hydrolysis is temperature-dependent.

-

-

Sample Diluent: Are you dissolving the sample in 100% water or high-pH buffer?

-

Fix: Dissolve in 50:50 ACN:Water (acidified) and inject immediately.

-

Module 4: Experimental Protocol (Method Development)

Q: How do I develop a robust method from scratch for this molecule?

A: Follow this screening protocol designed for lipophilic esters.

Reagents Required:

-

Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

-

Mobile Phase B1: Acetonitrile + 0.1% Formic Acid.

-

Mobile Phase B2: Methanol + 0.1% Formic Acid.

Step-by-Step Screening Workflow:

-

The "Scout" Gradient:

-

Selectivity Screen (The 2x2 Matrix): Run the four conditions below to find the best separation.

| Run ID | Column | Organic Modifier | Expected Outcome |

| 1 | C18 | Acetonitrile | Baseline (High speed, low pressure). |

| 2 | C18 | Methanol | Altered selectivity (H-bonding). Higher pressure. |

| 3 | Phenyl-Hexyl | Acetonitrile | |

| 4 | Phenyl-Hexyl | Methanol | Maximum Selectivity. MeOH allows full |

-

Optimization:

-

Once the best column/solvent pair is found, flatten the gradient at the elution point.

-

Example: If elution is at 70% B, run an isocratic hold at 65% B or a shallow gradient (60% to 80% over 10 mins).

-

Method Development Workflow Diagram:

Caption: Systematic screening workflow. Phenyl-Hexyl + Methanol often yields the highest resolution for aromatic esters.

References

-

Agilent Technologies. (2019). Resolution: Too Much, Too Little, or Just Right?Link

-

Chrom Tech, Inc. (2025).[11] Acetonitrile vs. Methanol for Reverse Phase Chromatography.[5][8][9]Link

-

Shimadzu. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography.Link

-

BenchChem. (2025).[5] Technical Support Center: Optimization of HPLC Parameters for 4'-Methoxyflavonol Separation.Link

-

MicroSolv. (2026). On-Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE-C™ Columns Reduce It.Link

-

Element Lab Solutions. Phenyl Stationary Phases for HPLC.Link

Sources

- 1. agilent.com [agilent.com]

- 2. agilent.com [agilent.com]

- 3. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmagrowthhub.com [pharmagrowthhub.com]

- 7. agilent.com [agilent.com]

- 8. phx.phenomenex.com [phx.phenomenex.com]

- 9. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. comptox.epa.gov [comptox.epa.gov]

- 11. chromtech.com [chromtech.com]